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Compound of Interest

Compound Name: 3,4-Dibromobenzaldehyde

Cat. No.: B1583856 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of the electrophilic bromination of 4-

hydroxybenzaldehyde, a cornerstone reaction in organic synthesis for producing valuable

intermediates. We will explore the underlying reaction mechanisms, detail experimental

protocols for the synthesis of its primary brominated derivatives, and present key quantitative

and spectroscopic data.

Introduction and Theoretical Background
4-Hydroxybenzaldehyde is a bifunctional aromatic compound featuring both a hydroxyl (-OH)

and an aldehyde (-CHO) group attached to a benzene ring.[1] Its brominated derivatives,

primarily 3-bromo-4-hydroxybenzaldehyde and 3,5-dibromo-4-hydroxybenzaldehyde, serve as

crucial precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine

chemicals, including vanillin.[2][3][4]

The regioselectivity of the bromination is governed by the principles of electrophilic aromatic

substitution (EAS). The directing effects of the existing substituents on the aromatic ring

determine the position of the incoming electrophile (Br⁺).

Hydroxyl Group (-OH): This is a strongly activating group.[5][6] Through its ability to donate a

lone pair of electrons into the ring via resonance, it increases the electron density of the

aromatic system, making it more nucleophilic and thus more reactive towards electrophiles.

[7][8] It is an ortho, para-director.
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Aldehyde Group (-CHO): This is a deactivating group.[7] The carbonyl group withdraws

electron density from the ring through both inductive and resonance effects, making the ring

less reactive.[7][9] It is a meta-director.

In the case of 4-hydroxybenzaldehyde, the powerful activating and directing effect of the

hydroxyl group dominates over the deactivating effect of the aldehyde group.[8] Therefore,

electrophilic substitution occurs at the positions ortho to the hydroxyl group (C3 and C5), which

are meta to the aldehyde group.

Reaction Mechanism and Products
The electrophilic bromination proceeds via the standard EAS mechanism. A bromine molecule

is polarized by a Lewis acid or a polar solvent, generating an electrophilic bromine species that

is attacked by the electron-rich aromatic ring. This forms a resonance-stabilized carbocation

intermediate, known as a sigma complex or arenium ion. A subsequent deprotonation step

restores the aromaticity of the ring, yielding the brominated product.

The degree of bromination is controlled by the stoichiometry of the reagents. Using

approximately one equivalent of bromine typically favors the formation of the monosubstituted

product, 3-bromo-4-hydroxybenzaldehyde. The use of excess bromine leads to the

disubstituted product, 3,5-dibromo-4-hydroxybenzaldehyde.[3] However, the monosubstituted

product can readily disproportionate, making the isolation of pure 3-bromo-4-

hydroxybenzaldehyde challenging.[10][11]

Caption: Reaction pathway for mono- and di-bromination.
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

CAS Number

4-

Hydroxybenzalde

hyde

C₇H₆O₂ 122.12 115-118 123-08-0[1]

3-Bromo-4-

hydroxybenzalde

hyde

C₇H₅BrO₂ 201.02 130-135 2973-78-6[3][12]

3,5-Dibromo-4-

hydroxybenzalde

hyde

C₇H₄Br₂O₂ 279.91 181-185 2973-77-5

Target
Product

Reagents &
Solvents

Temperatur
e (°C)

Reaction
Time

Yield (%) Reference

3-Bromo-4-

hydroxybenz

aldehyde

Bromine,

Chloroform
0 Not specified 65-75 [2][13]

3-Bromo-4-

hydroxybenz

aldehyde

Bromine,

Dichloroethan

e, H₂O,

H₂SO₄, H₂O₂

0 ~3 hours 86-88 [2]

3-Bromo-4-

hydroxybenz

aldehyde

Bromine,

Methyl

chloride,

Ethyl acetate

10-45 9 hours 82.6 [14]

3,5-Dibromo-

4-

hydroxybenz

aldehyde

p-Cresol,

Bromine, o-

Dichlorobenz

ene

32-168 Not specified High [15]
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Compound
¹H NMR (δ,
ppm)

¹³C NMR (δ,
ppm)

IR (cm⁻¹)
Mass Spec
(m/z)

4-

Hydroxybenzalde

hyde

~9.8 (s, 1H,

CHO), 6.8-7.8

(m, 4H, Ar-H),

~4-5 (br s, 1H,

OH)[1]

~191 (CHO),

115-162 (Ar-C)

[1]

3200-3600 (O-

H), 1680-1700

(C=O), 1400-

1600 (C=C)[1]

122 (M⁺)

3-Bromo-4-

hydroxybenzalde

hyde

Data not

explicitly detailed

in sources.

Expected:

aldehyde proton

~9.8 ppm,

aromatic protons

shifted, hydroxyl

proton.

Data not

available in

sources.

Data not

available in

sources.

199/201

(M⁺/M⁺+2),

characteristic

bromine isotopic

pattern.[12]

3,5-Dibromo-4-

hydroxybenzalde

hyde

Data not

explicitly detailed

in sources.

Expected:

aldehyde proton

~9.8 ppm, two

aromatic protons

as a singlet,

hydroxyl proton.

Data not

available in

sources.

Data not

available in

sources.

278/280/282

(M⁺/M⁺+2/M⁺+4)

, characteristic

dibromo isotopic

pattern.

Note: Spectroscopic data can vary based on solvent and experimental conditions. The data for

brominated products are based on expected chemical shifts and fragmentation patterns.[16]

Experimental Protocols
The following protocols are representative syntheses for the mono- and di-brominated

products.

This protocol is adapted from a method yielding 65-75% of the target compound.[2][13]
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Reagents and Materials:

4-Hydroxybenzaldehyde (61.1 g, 0.5 mol)

Chloroform (600 mL)

Bromine (27 mL, ~0.52 mol) dissolved in Chloroform

Ice bath

Round-bottom flask

Dropping funnel

Magnetic stirrer

Procedure:

Suspend 4-hydroxybenzaldehyde in 600 mL of chloroform in a round-bottom flask equipped

with a magnetic stirrer.

Cool the suspension to 0°C using an ice bath.

While maintaining the temperature at 0°C, add a solution of bromine in chloroform dropwise

to the suspension with vigorous stirring.

After the addition is complete, continue stirring at 0°C for a specified period (e.g., 2 hours).[2]

The reaction mixture is then typically worked up by diluting with a non-polar solvent like

petroleum ether to precipitate the product.[2]

The crude product is collected by filtration, washed, and can be purified by recrystallization

from water to yield 3-bromo-4-hydroxybenzaldehyde.[2][3]

This synthesis often starts from p-cresol to control the initial bromination steps.[15][17]

Reagents and Materials:

p-Cresol
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o-Dichlorobenzene (solvent)

Bromine

Water

Reaction vessel suitable for heating

Procedure:

Nucleus Bromination: Dissolve p-cresol in o-dichlorobenzene. Perform bromination at a low

temperature (e.g., 32-42°C) to achieve dibromination at the positions ortho to the hydroxyl

group, yielding 2,6-dibromo-p-cresol.[15][17]

Side-Chain Bromination: Without isolating the intermediate, increase the reaction

temperature significantly (e.g., 145-168°C) and continue bromination. This step brominates

the methyl group to form a dibromomethyl group.[15][17]

Hydrolysis: Cool the reaction mixture. Add water and heat to reflux (e.g., 85-120°C) to

hydrolyze the dibromomethyl group to an aldehyde.[15][17]

Isolation: Cool the mixture to induce crystallization. The product, 3,5-dibromo-4-

hydroxybenzaldehyde, is collected by filtration, washed, and dried.[17]

Mandatory Visualizations
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General Experimental Workflow for Bromination

1. Setup
- Dissolve 4-hydroxybenzaldehyde in solvent (e.g., CHCl₃)

- Cool to 0°C in an ice bath

2. Reagent Addition
- Add Br₂ solution dropwise

- Maintain temperature and stir

3. Reaction
- Stir for designated time (e.g., 2-3 hours)

- Monitor reaction progress (TLC)

4. Work-up
- Quench reaction (if necessary)

- Precipitate product (e.g., add petroleum ether)

5. Isolation
- Collect solid by vacuum filtration

- Wash with cold solvent

6. Purification
- Recrystallize from suitable solvent (e.g., water)

- Dry the final product

7. Analysis
- Determine yield and melting point

- Characterize by NMR, IR, MS

Click to download full resolution via product page

Caption: Generalized workflow for laboratory synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1583856?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The electrophilic bromination of 4-hydroxybenzaldehyde is a regioselective reaction dictated by

the potent activating effect of the hydroxyl group, leading to substitution at the ortho positions.

The reaction conditions, particularly the stoichiometry of bromine, can be manipulated to favor

either mono- or di-bromination, yielding 3-bromo-4-hydroxybenzaldehyde or 3,5-dibromo-4-

hydroxybenzaldehyde, respectively. These products are highly valuable intermediates in

organic synthesis. Careful control of temperature and reaction time, followed by appropriate

work-up and purification, is essential for achieving high yields and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pharm.sinocurechem.com [pharm.sinocurechem.com]

2. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google
Patents [patents.google.com]

3. Page loading... [wap.guidechem.com]

4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

5. quora.com [quora.com]

6. EAS Ortho Para & Meta Directors and Activating & Deactivating Groups - Chad's Prep®
[chadsprep.com]

7. masterorganicchemistry.com [masterorganicchemistry.com]

8. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

10. www1.udel.edu [www1.udel.edu]

11. researchgate.net [researchgate.net]

12. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem
[pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1583856?utm_src=pdf-custom-synthesis
https://pharm.sinocurechem.com/4-hydroxybenzaldehyde-structure-synthesis-applications-and-safety/
https://patents.google.com/patent/RU2024482C1/en
https://patents.google.com/patent/RU2024482C1/en
https://wap.guidechem.com/question/what-are-the-latest-methods-fo-id147601.html
https://patentimages.storage.googleapis.com/pdfs/35bc9844051126592715/EP0012939B1.pdf
https://www.quora.com/How-do-activating-and-deactivating-groups-affect-the-reactivity-of-a-benzene-ring
https://www.chadsprep.com/chads-organic-chemistry-videos/eas-activating-and-deactivating-groups/
https://www.chadsprep.com/chads-organic-chemistry-videos/eas-activating-and-deactivating-groups/
https://www.masterorganicchemistry.com/2017/09/26/activating-and-deactivating-groups-in-electrophilic-aromatic-substitution/
https://www.chemistrysteps.com/activating-and-deactivating-groups/
https://en.wikipedia.org/wiki/Electrophilic_aromatic_directing_groups
https://www1.udel.edu/chem/valhalla/vanillin.pdf
https://www.researchgate.net/publication/231267525_Vanillin_Synthesis_from_4-Hydroxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-4-hydroxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-4-hydroxybenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. prepchem.com [prepchem.com]

14. CN1199930C - 3-Br-4-hydroxybenzaldehyde preparation - Google Patents
[patents.google.com]

15. CN101250097B - Method for preparing 3,5-dibromine-4-hydroxy benzaldehyde - Google
Patents [patents.google.com]

16. benchchem.com [benchchem.com]

17. CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde -
Google Patents [patents.google.com]

To cite this document: BenchChem. [Electrophilic Bromination of 4-Hydroxybenzaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583856#electrophilic-bromination-of-4-
hydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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